molecular formula C5H11BrSi B080529 (1-Bromovinyl)trimethylsilane CAS No. 13683-41-5

(1-Bromovinyl)trimethylsilane

Cat. No. B080529
CAS RN: 13683-41-5
M. Wt: 179.13 g/mol
InChI Key: VVDJVCJVVHHCIB-UHFFFAOYSA-N
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Description

“(1-Bromovinyl)trimethylsilane” is also known as “α-(Trimethylsilyl)vinyl bromide”. It has a molecular weight of 179.13 and its molecular formula is H2C=C(Br)Si(CH3)3 .


Synthesis Analysis

“(1-Bromovinyl)trimethylsilane” can be prepared in good yield from the reaction of Vinyltrimethylsilane with Bromine at low temperature followed by dehydrohalogenation in the presence of an amine base . Alternative syntheses and reagents, such as (1-bromovinyl)triphenylsilane and (1-bromovinyl)triethylsilane, are also known .


Molecular Structure Analysis

The InChI string for “(1-Bromovinyl)trimethylsilane” is InChI=1S/C5H11BrSi/c1-5(6)7(2,3)4/h1H2,2-4H3 and the InChIKey is VVDJVCJVVHHCIB-UHFFFAOYSA-N. The Canonical SMILES string is CSi(C)C(=C)Br .


Chemical Reactions Analysis

Numerous nucleophiles react with “(1-bromovinyl)trimethylsilane” in the presence of palladium complexes. The bromine has been substituted by phenylthio, vinyl, and aryl groups . Tetrakis (triphenylphosphine)palladium (0) catalyzed coupling reactions of “(1-bromovinyl)trimethylsilane” with organozinc bromides have been studied .


Physical And Chemical Properties Analysis

“(1-Bromovinyl)trimethylsilane” is a clear light yellow liquid. It has a boiling point of 124°C/745 mmHg and a density of 1.156 g/cm³ .

Scientific Research Applications

Organometallic Reagent

(1-Bromovinyl)trimethylsilane is an organosilane compound . Organosilanes are often used as reagents in organic chemistry, particularly in reactions involving the formation of carbon-silicon bonds .

Catalyst in Coupling Reactions

Tetrakis (triphenylphosphine)palladium (0) catalyzed coupling reactions of (1-bromovinyl)trimethylsilane with organozinc bromides have been studied . This suggests that (1-Bromovinyl)trimethylsilane could be used as a reagent in these types of coupling reactions.

Precursor Material in Thin Film Deposition

Organometallic compounds like (1-Bromovinyl)trimethylsilane are often used as precursor materials in thin film deposition . This process is commonly used in the manufacture of semiconductors and other electronic devices .

Industrial Chemistry Applications

(1-Bromovinyl)trimethylsilane, like many organosilane compounds, may have applications in industrial chemistry . While the specific applications can vary, organosilanes are often used in the synthesis of various chemical products .

Pharmaceuticals

Organosilanes can also be used in the synthesis of pharmaceuticals . While the specific role of (1-Bromovinyl)trimethylsilane in this context is not clear from the available information, it’s possible that it could be used in the synthesis of certain drugs .

LED Manufacturing

Organometallic compounds are often used in the manufacture of light-emitting diodes (LEDs) . Therefore, (1-Bromovinyl)trimethylsilane could potentially be used in this context .

Mechanism of Action

Target of Action

(1-Bromovinyl)trimethylsilane primarily targets organic synthesis reactions, particularly in the formation of carbon-carbon bonds. It is often used in palladium-catalyzed coupling reactions, where it acts as a precursor to various organosilicon compounds .

Mode of Action

The compound interacts with palladium catalysts to form a pentacoordinated palladium intermediate. This intermediate facilitates the coupling of (1-Bromovinyl)trimethylsilane with nucleophiles, leading to the formation of isomeric products. The reaction mechanism involves either an elimination step to produce trimethylsilylacetylene or direct addition at the α- or β-positions .

Biochemical Pathways

In the context of organic synthesis, (1-Bromovinyl)trimethylsilane affects pathways involving the formation of carbon-carbon bonds. The downstream effects include the generation of various organosilicon compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Pharmacokinetics

It is a liquid at room temperature with a boiling point of 124°C and a density of 1.156 g/mL at 25°C . Its solubility in organic solvents like THF and Et2O suggests good absorption in organic media, but its stability and metabolism in biological systems are less documented.

Result of Action

The molecular effects of (1-Bromovinyl)trimethylsilane’s action include the formation of new carbon-carbon bonds and the generation of organosilicon compounds. At the cellular level, these reactions are crucial for synthesizing complex molecules used in various industrial applications .

Action Environment

Environmental factors such as temperature, solvent, and the presence of catalysts significantly influence the efficacy and stability of (1-Bromovinyl)trimethylsilane. It is stable under neutral conditions but may react differently under acidic or basic environments. Proper storage conditions (2-8°C) are essential to maintain its stability and reactivity .

: Sigma-Aldrich : ChemicalBook : ChemicalBook

Safety and Hazards

“(1-Bromovinyl)trimethylsilane” is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed. Precautionary measures against static discharge should be taken. It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1-bromoethenyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrSi/c1-5(6)7(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDJVCJVVHHCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159966
Record name (1-Bromovinyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13683-41-5
Record name (1-Bromoethenyl)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13683-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Bromovinyl)trimethylsilane
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Record name (1-Bromovinyl)trimethylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-bromovinyl)trimethylsilane
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Synthesis routes and methods

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.0504 mmol, 5.0 mol %), NaI (300 mg, 2.00 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %), 1-bromo-1-(trimethylsilyl)ethylene (155 μL, 1.00 mmol), and THF (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 70° C. for 15 h. The resulting suspension was allowed to reach room temperature. Dichloromethane (2 mL) and dodecane (internal GC standard, 230 μL) were added to the reaction mixture. A 50 μL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 95% conversion of 1-bromo-1-(trimethylsilyl)ethylene and clean formation of 1-iodo-1-(trimethylsilyl)ethylene.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
155 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Three
Quantity
230 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Bromovinyl)trimethylsilane

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